molecular formula C₁₃H₂₁Cl₂NO B1146714 rac threo-Dihydro Bupropion Hydrochloride CAS No. 1396889-62-5

rac threo-Dihydro Bupropion Hydrochloride

Katalognummer: B1146714
CAS-Nummer: 1396889-62-5
Molekulargewicht: 278.22
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac threo-Dihydro Bupropion Hydrochloride is a chiral molecule and a major active metabolite of the antidepressant drug bupropion. Bupropion is widely used as a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. This compound is known for its role in the pharmacological effects of bupropion, contributing significantly to its antidepressant and smoking cessation properties .

Wirkmechanismus

Target of Action

Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .

Biochemical Pathways

The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .

Result of Action

The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

Rac Threo-Dihydro Bupropion Hydrochloride interacts with several enzymes and proteins. It is formed via oxidation through CYP2B6, and reduction through carbonyl reductases . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Research is ongoing to understand its effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It potentially interacts with various transporters or binding proteins . Studies are being conducted to understand its effects on localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

rac threo-Dihydro Bupropion Hydrochloride can be synthesized from bupropion through the reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The synthesis involves the following steps:

    Reduction of Bupropion: Bupropion undergoes reduction to form rac threo-Dihydro Bupropion.

    Hydrochloride Formation: The resulting rac threo-Dihydro Bupropion is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using suitable reducing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Flow chemistry techniques have been explored to develop greener and safer processes for the preparation of bupropion hydrochloride .

Analyse Chemischer Reaktionen

Types of Reactions

rac threo-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac threo-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry and its significant contribution to the overall pharmacological effects of bupropion. It circulates at higher concentrations than bupropion during therapy, highlighting its importance in the drug’s efficacy .

Biologische Aktivität

Rac threo-Dihydro Bupropion Hydrochloride, a metabolite of the antidepressant Bupropion, has garnered attention for its pharmacological properties and biological activity. This article delves into the compound's mechanisms, pharmacokinetics, and relevant research findings.

Overview of this compound

Rac threo-Dihydro Bupropion is one of the enantiomers formed during the metabolism of Bupropion, primarily through the action of carbonyl reductases and 11β-hydroxysteroid dehydrogenase type 1. The compound exhibits significant biological activity, influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways.

Target Interaction :
Rac threo-Dihydro Bupropion primarily targets the dopamine transporter (DAT) . By binding to this transporter, it inhibits the reuptake of dopamine, leading to increased dopaminergic neurotransmission. This action is crucial for its antidepressant effects and potential applications in treating various mood disorders.

Biochemical Pathways :
The enhanced dopaminergic activity influences several biochemical pathways associated with mood regulation and reward mechanisms in the brain. This modulation is linked to improved symptoms in conditions such as major depressive disorder (MDD) and seasonal affective disorder (SAD) .

Pharmacokinetics

The pharmacokinetic profile of rac threo-Dihydro Bupropion indicates that it has a higher plasma exposure compared to its parent compound, Bupropion. Key pharmacokinetic parameters include:

  • Cmax (Maximum Concentration) : Threo-dihydrobupropion A shows a significantly higher Cmax than its counterpart B and other metabolites.
  • AUC (Area Under Curve) : The AUC for threo-dihydrobupropion A was found to be approximately 5-fold greater than that of threo-dihydrobupropion B .
  • Half-life : The half-lives for both threo-dihydrobupropion A and erythro-dihydrobupropion A are notably prolonged, suggesting potential accumulation with repeated dosing .

Case Studies and Clinical Trials

  • Stereoselective Metabolism Study :
    A study involving healthy volunteers administered a single 100 mg oral dose of racemic bupropion revealed significant differences in the stereoselective metabolism of its enantiomers. Notably, threo-dihydrobupropion A exhibited a higher plasma exposure than other metabolites, underscoring its potential clinical relevance .
  • Comparative Pharmacokinetics :
    Research demonstrated that the pharmacokinetic profiles of rac threo-dihydro bupropion and its metabolites were comparable across different formulations of bupropion (immediate-release vs. extended-release). This bioequivalence suggests that therapeutic effects may be consistent regardless of formulation .
  • Neurotransmitter Modulation :
    In vitro studies indicated that rac threo-dihydro bupropion has approximately 20% of the activity of bupropion itself in modulating neurotransmitter levels, reinforcing its role as an active metabolite with therapeutic implications .

Data Table: Pharmacokinetic Parameters

ParameterThreo-Dihydrobupropion AThreo-Dihydrobupropion B4-Hydroxybupropion
Cmax (ng/mL)HigherLowerSignificantly higher
AUC (ng·h/mL)5-fold greaterLower17-fold greater
Half-life (hours)LongerShorter20 ± 5

Eigenschaften

CAS-Nummer

1396889-62-5

Molekularformel

C₁₃H₂₁Cl₂NO

Molekulargewicht

278.22

Synonyme

rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.